Sophoricoside

Description

This compound has been reported in Oxytropis falcata, Ormosia henryi, and other organisms with data available.

from fruit of Sophora japonica; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQRJFLLIDGZEP-CMWLGVBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017840 | |

| Record name | Sophoricoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-95-4 | |

| Record name | Sophoricoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5',7'-Dihydroxy-4'-glucosyloxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophoricoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5',7'-DIHYDROXY-4'-GLUCOSYLOXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0407L5MGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Sophoricoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant biological pathways of Sophoricoside. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Identity and Structure

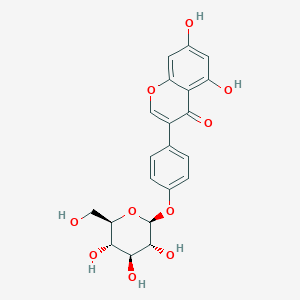

This compound is an isoflavone glycoside, a class of natural compounds known for their diverse biological activities. It is primarily isolated from the fruits and seeds of Sophora japonica L. (the Japanese pagoda tree).[1][2] The core structure consists of a genistein aglycone (an isoflavone) attached to a β-D-glucopyranosyl moiety at the 4'-position.

The definitive chemical identifiers for this compound are as follows:

-

IUPAC Name : 5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

-

Molecular Formula : C₂₁H₂₀O₁₀

-

CAS Number : 152-95-4

-

SMILES : C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO

-

InChI : InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1

-

InChIKey : ISQRJFLLIDGZEP-CMWLGVBASA-N

Physicochemical and Biological Data

The following table summarizes key quantitative data for this compound, compiled from various analytical and biological studies.

| Property | Value |

| Molecular Weight | 432.38 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 237–238 °C |

| Density | 1.83 g/cm³ |

| Solubility | Soluble in DMSO (86 mg/mL), Pyridine. Slightly soluble in Methanol. Published data regarding solubility in water and ethanol is conflicting. |

| UV-Vis (λmax) | 260 nm (in HPLC mobile phase) |

| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 431 |

| Biological Activity | Selective inhibitor of cyclooxygenase-2 (COX-2) with an IC₅₀ of 3.3 µM.[3][4] Inhibits lipid accumulation in HepG2 cells at concentrations of 1–10 µM.[1][5] |

Key Signaling Pathway: Regulation of Lipogenesis

This compound has been identified as a modulator of lipid metabolism. A key mechanism of action is its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and subsequently inhibits downstream pathways, including the sterol regulatory element-binding protein (SREBP) pathway, which governs the synthesis of fatty acids and cholesterol.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and biological evaluation of this compound.

Extraction and Purification from Sophora Fruits

This protocol is adapted from a patented method for industrial-scale extraction.

-

Maceration : Grind dried Sophora fruit medicinal materials into a coarse powder.

-

Solvent Extraction : Add 8–12 times the weight of the powdered material in a solvent solution of alkaline, dilute alcohol containing sodium borate.

-

Reflux : Heat the mixture and reflux for 2-3 cycles to ensure exhaustive extraction.

-

Neutralization & Filtration : Combine the extracts and adjust the pH to neutral using an appropriate acid. Filter the solution to remove solid plant material.

-

Chromatography : Pass the neutralized, filtered extract through a macroporous resin column.

-

Elution : Elute the column with an ethanol-water mixture.

-

Concentration and Precipitation : Concentrate the eluent to facilitate the precipitation of the crude extract. Dissolve the concentrate in ethyl acetate and filter. The undissolved substance is then dissolved in acetone and filtered again.

-

Crystallization : The resulting filter cake is dissolved in 70-90% ethanol via backflow. The final product is obtained through 2-4 cycles of crystallization.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the quantification of this compound in biological matrices.

-

Instrumentation : HPLC system with UV detection.

-

Column : Reversed-phase C18 column.

-

Mobile Phase : Acetonitrile:Methanol:0.08% Phosphoric Acid (8:29:63, v/v/v).[6]

-

Flow Rate : 1.0 mL/min.[6]

-

Detection : UV at 260 nm.[6]

-

Sample Preparation (Plasma) : Precipitate protein from plasma samples by adding methanol. Centrifuge and inject the supernatant into the HPLC system.[6]

-

Internal Standard : Naringin can be used as an internal standard for quantitative analysis.[6]

Spectroscopic Characterization (NMR & MS)

This outlines a general procedure for the structural confirmation of isolated this compound.

-

Sample Preparation (NMR) : Dissolve approximately 10-20 mg of purified this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

NMR Data Acquisition : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H-NMR : Obtain a standard one-dimensional proton spectrum.

-

¹³C-NMR : Obtain a standard one-dimensional carbon spectrum with proton decoupling.

-

2D NMR : Perform 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

-

-

Sample Preparation (MS) : Prepare a dilute solution of this compound in a suitable solvent like methanol or acetonitrile.

-

MS Data Acquisition : Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source, typically in negative ion mode.

-

Full Scan MS : Acquire a full scan to determine the mass of the deprotonated molecule [M-H]⁻.

-

Tandem MS (MS/MS) : Select the parent ion (e.g., m/z 431) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern is crucial for confirming the structure, showing the loss of the glucose moiety (a loss of 162 Da) to yield the genistein aglycone fragment (m/z 269).

-

In Vitro Lipogenesis Inhibition Assay

This protocol details a cell-based assay to measure the effect of this compound on lipid accumulation in hepatocytes.

-

Cell Culture : Culture human hepatocarcinoma (HepG2) cells in DMEM medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ atmosphere.[5]

-

Serum Starvation : Before treatment, culture the cells in serum-free DMEM for 12 hours.[5]

-

Treatment : Incubate the serum-starved cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) in DMEM containing 100 nM oleic acid for 24 hours to induce lipid accumulation. A vehicle control (DMSO) and a positive control (e.g., 10 µM lovastatin) should be included.[5][7]

-

Cell Viability Assay : In a parallel plate, perform an MTT assay to ensure that the tested concentrations of this compound are not cytotoxic.[1]

-

Oil Red O Staining :

-

Wash the treated cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain the cells with a freshly prepared and filtered Oil Red O solution for 10 minutes.

-

Wash thoroughly with water to remove excess stain.

-

-

Quantification :

-

Visually inspect and photograph the cells under a microscope to observe lipid droplets (stained red).

-

For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance of the eluate at approximately 500 nm using a spectrophotometer. The absorbance is directly proportional to the amount of accumulated lipid.

-

References

Sophoricoside natural sources and biosynthesis pathway

An In-depth Technical Guide to Sophoricoside: Natural Sources and Biosynthesis

Introduction

This compound is a prominent isoflavone glycoside, specifically a genistein-4'-O-glucoside, recognized for its significant biological activities.[1][2] It is primarily isolated from Styphnolobium japonicum (L.) Schott, a tree species also known by its synonym Sophora japonica L.[1][3][4] This compound has garnered substantial interest within the pharmaceutical and nutraceutical industries due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and immunomodulatory effects.[2][3][4][5] As a phytoestrogen, its structural similarity to human estrogen allows it to interact with estrogen receptors, leading to potential applications in hormonal balance and the management of estrogen-related conditions.[6][7] This technical guide provides a comprehensive overview of the natural sources of this compound, its detailed biosynthesis pathway, and relevant experimental protocols for its extraction, purification, and quantification.

Natural Sources of this compound

The primary natural source of this compound is the Japanese Pagoda Tree, Styphnolobium japonicum (syn. Sophora japonica), a plant native to China and Korea.[4][8] Various parts of the plant contain this isoflavonoid, but its concentration varies significantly among them. The dried ripe fruits and seeds are considered the most abundant sources of this compound.[1][3][9][10]

Quantitative Analysis of this compound Content

High-performance liquid chromatography (HPLC) is the standard analytical technique for the quantification of this compound in plant tissues. The data below, derived from HPLC analysis, summarizes the distribution of this compound in different parts of Sophora japonica.

| Plant Part | This compound Content (mg/g Dry Weight) | Reference |

| Seeds | 3.302 | [9] |

| Leaves | 0.048 | [9] |

| Stems | Trace Amounts | [9] |

| Roots | Trace Amounts | [9] |

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into two major stages:

-

Formation of the Aglycone Backbone (Genistein): This stage involves the general phenylpropanoid pathway followed by the isoflavonoid-specific branch.

-

Glycosylation of Genistein: This final step involves the attachment of a glucose moiety to the genistein backbone to form this compound.

The entire pathway originates from the amino acid L-phenylalanine.

Stage 1: Genistein Biosynthesis

-

Phenylpropanoid Pathway: L-Phenylalanine is converted to p-Coumaroyl-CoA through the sequential action of three enzymes:

-

Flavonoid and Isoflavonoid Pathway:

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone (2',4,4',6'-tetrahydroxychalcone).[12][13]

-

Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone into the flavanone naringenin.[6][14]

-

Isoflavone Synthase (IFS): A key enzyme in isoflavonoid synthesis, IFS is a cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from position 2 to position 3 of the flavanone skeleton, converting naringenin into 2-hydroxyisoflavanone.[6][15]

-

2-Hydroxyisoflavanone Dehydratase (HID): Dehydrates 2-hydroxyisoflavanone to produce the stable isoflavone, genistein.[6][15]

-

Stage 2: Glycosylation to this compound

-

UDP-Glycosyltransferase (UGT): In the final step, a specific UGT catalyzes the transfer of a glucose molecule from UDP-glucose to the 4'-hydroxyl group of the genistein molecule. This glycosylation reaction yields this compound (genistein-4'-O-glucoside).[15][16][17] The availability of the UDP-glucose donor pool is critical for this reaction.[15][18]

Experimental Protocols

Extraction of this compound from Sophora japonica Fruits

This protocol is based on methods for extracting flavonoids from Sophora fruits.[19][20]

-

Objective: To extract this compound from dried Sophora japonica fruits.

-

Materials:

-

Dried, powdered Sophora japonica fruits.

-

80% Ethanol solution containing sodium borate.

-

Reflux apparatus.

-

Filtration system (e.g., Buchner funnel with filter paper).

-

Rotary evaporator.

-

-

Methodology:

-

Weigh 100 g of powdered Sophora japonica fruits.

-

Add 1000 mL (10x amount) of 80% ethanol containing a small amount of sodium borate (to protect phenolic hydroxyl groups from oxidation under heating).[20]

-

Heat the mixture to reflux for 2 hours.

-

Cool the mixture and filter to separate the extract from the solid plant material.

-

Repeat the extraction process on the residue 1-2 more times to ensure complete extraction.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

-

The crude extract can be lyophilized or used directly for purification.

-

Isolation and Purification by Chromatography

This protocol describes a combination of macroporous resin and high-speed counter-current chromatography (HSCCC) for purification.[21]

-

Objective: To isolate and purify this compound from the crude extract.

-

Materials:

-

Crude this compound extract.

-

D-101 macroporous resin.

-

Glass column for chromatography.

-

HSCCC instrument.

-

Solvents: n-butanol, ethyl acetate, acetic acid, water.

-

HPLC system for purity analysis.

-

-

Methodology:

-

Macroporous Resin Column Chromatography (Pre-purification): a. Dissolve the crude extract in water and load it onto a pre-equilibrated D-101 macroporous resin column. b. Wash the column with deionized water to remove sugars and other polar impurities. c. Elute the column with a stepwise gradient of ethanol-water (e.g., 30%, 50%, 70% ethanol). d. Collect fractions and monitor by TLC or HPLC to identify fractions rich in this compound. e. Combine and concentrate the this compound-rich fractions.

-

High-Speed Counter-Current Chromatography (HSCCC): a. Prepare a two-phase solvent system. A system such as n-butanol-acetic acid-water or ethyl acetate-n-butanol-water is suitable for separating flavonoid glycosides.[21] b. Dissolve the pre-purified extract in the solvent mixture. c. Perform HSCCC separation according to the instrument's operating manual. The stationary and mobile phases are chosen from the prepared two-phase system. d. Collect the eluted fractions. e. Monitor fractions by HPLC to identify those containing pure this compound. f. Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

Purity Verification: a. Dissolve the final product in methanol. b. Analyze by HPLC-DAD to confirm purity, which should typically be >98%.[21]

-

Quantification of this compound by HPLC-UV

This protocol is adapted from validated methods for quantifying this compound.[22][23][24]

-

Objective: To determine the concentration of this compound in an extract or purified sample.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[25]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.08% phosphoric acid or 0.4% formic acid). A typical mobile phase could be acetonitrile-methanol-0.08% phosphoric acid (8:29:63, v/v/v).[22][23]

-

Flow Rate: 1.0 mL/min.[22]

-

Detection Wavelength: 260 nm.[22]

-

Column Temperature: 25-30 °C.

-

-

Methodology:

-

Standard Preparation: a. Accurately weigh pure this compound standard and dissolve in 50% methanol to prepare a stock solution (e.g., 1 mg/mL).[25] b. Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.025, 0.05, 0.1, 0.25, 0.5 µg/mL).

-

Sample Preparation: a. Dissolve the accurately weighed extract or sample in the initial mobile phase or 50% methanol. b. Sonicate for 10 minutes to ensure complete dissolution.[23] c. Filter the solution through a 0.45 µm syringe filter before injection.[23]

-

Analysis: a. Inject the standard solutions into the HPLC system to construct a calibration curve (Peak Area vs. Concentration). b. Inject the prepared sample solution. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the amount of this compound in the sample using the calibration curve.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Foreal BioTech [forealbio.com]

- 4. This compound: Bioactive Compounds from Sophora japonica, their Role in Disease Prevention and Treatment | Bentham Science [eurekaselect.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Xi'an SR Bio-Engineering Co.,Ltd [plantextractssr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ABC Herbalgram Website [herbalgram.org]

- 11. Frontiers | Isoflavonoid metabolism in leguminous plants: an update and perspectives [frontiersin.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Flavonoids and Isoflavonoids Biosynthesis in the Model Legume Lotus japonicus; Connections to Nitrogen Metabolism and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Systematic Engineering of Saccharomyces cerevisiae for the De Novo Biosynthesis of Genistein and Glycosylation Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orbit.dtu.dk [orbit.dtu.dk]

- 17. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Engineering of a UDP-Glycosyltransferase for the Efficient Whole-Cell Biosynthesis of Siamenoside I in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound 152-95-4 Extrait de Sophora Japonica BP EP USP CAS 152-95-4 Fabricants et fournisseurs - Prix - Fengchen [fr.fengchengroup.net]

- 20. CN102532216A - Method for extracting this compound from sophora fruits - Google Patents [patents.google.com]

- 21. Preparative isolation and purification of flavone compounds from sophora japonica L. by high-speed counter-current chromatography combined with macroporous resin column separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] Determination of this compound in rat plasma by HPLC and its application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]

- 23. HPLC-UV/HRMS methods for the unambiguous detection of adulterations of Ginkgo biloba leaves with Sophora japonica fruits on an extract level - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Sophoricoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoricoside, an isoflavone glycoside isolated from Sophora japonica, has emerged as a promising natural compound with a diverse pharmacological profile. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, pharmacokinetic properties, and therapeutic potential. It summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the intricate signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound (C₂₁H₂₀O₁₀) is a prominent isoflavone glycoside found in the fruits and flowers of Sophora japonica L., a plant with a long history of use in traditional medicine.[1] Extensive research has revealed its multifaceted pharmacological activities, including anti-inflammatory, anti-cancer, anti-osteoporotic, and metabolic regulatory effects.[1][2][3] This guide synthesizes the available scientific literature to present a detailed pharmacological profile of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀O₁₀ | [4] |

| Molecular Weight | 432.38 g/mol | [4] |

| Solubility | Soluble in water, ethanol, and methanol. | [4] |

| Melting Point | 237°C to 238°C | [4] |

| Appearance | Not specified in the search results. |

Pharmacological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple signaling pathways and cellular processes. The following sections detail its key pharmacological activities.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties both in vitro and in vivo.[5][6] Its primary mechanisms include the inhibition of key inflammatory mediators and the modulation of inflammatory signaling cascades.

Quantitative Data on Anti-inflammatory Activity

| Parameter | Value | Experimental Model | Reference |

| IC₅₀ for COX-2 activity | 3.3 µM | In vitro enzyme assay | [6] |

| IC₅₀ for IL-6 bioactivity | 6.1 µM | In vitro bioassay | [7] |

| In vivo dose (oral) | >100 mg/kg | Carrageenan-induced paw edema in mice | [6] |

| In vivo dose (intravenous) | >10 mg/kg | Carrageenan-induced paw edema in mice | [6] |

Signaling Pathways in Inflammation

This compound's anti-inflammatory effects are largely attributed to its ability to suppress the NF-κB signaling pathway.[2][8] By inhibiting the phosphorylation and degradation of IκBα/β, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[2]

Anti-osteoporotic Activity

This compound has shown significant potential in the prevention and treatment of osteoporosis.[5][9] It promotes bone formation and inhibits bone resorption, thereby improving bone mineral density and mechanical strength.[5][9]

Quantitative Data on Anti-osteoporotic Activity in Ovariectomized (OVX) Rats

| Parameter | Dose | Effect | Reference |

| Bone Mechanical Hardness | 30 mg/kg/day for 45 days | Regained to normal levels | [9] |

| Serum Alkaline Phosphatase (ALP) | 15 mg/kg/day for 45 days | Increased to normal levels | [9] |

| Serum Osteocalcin (OC) | 30 mg/kg/day for 45 days | Significantly increased | [3] |

| Serum Acid Phosphatase (ACP) | 15 mg/kg/day for 45 days | Decreased to normal levels | [3] |

Experimental Protocol: Ovariectomized Rat Model of Osteoporosis

A commonly used protocol to evaluate the anti-osteoporotic effects of this compound is the ovariectomized (OVX) rat model, which mimics postmenopausal osteoporosis.[4][10][11][12]

Signaling Pathways in Bone Metabolism

This compound's effects on bone metabolism are partly mediated through the Wnt/β-catenin signaling pathway, which is crucial for osteoblast differentiation and bone formation.[13][14] Activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it promotes the transcription of genes involved in osteogenesis.[15][16]

Metabolic Regulation

This compound has demonstrated beneficial effects on metabolic health, including improvements in glucose and lipid metabolism.[17] It has potential applications in the management of metabolic disorders such as obesity and type 2 diabetes.

Quantitative Data on Metabolic Regulation

| Activity | Concentration/Dose | Effect | Experimental Model | Reference |

| In Vitro | ||||

| Inhibition of Lipid Accumulation | 1-10 µM | Dose-dependent inhibition | HepG2 cells | [4] |

| Inhibition of Adipogenesis | up to 100 µg/mL | Dose-dependent inhibition | 3T3-L1 pre-adipocytes | [8] |

| In Vivo | ||||

| Reduction of Body and Liver Weight | 80 and 160 mg/kg/day for 8 weeks | Significant decrease | High-fructose diet-fed mice | [17] |

| Reduction of Hepatic Cholesterol and Triglycerides | 80 and 160 mg/kg/day for 8 weeks | Significant decrease | High-fructose diet-fed mice | [17] |

Experimental Protocol: In Vitro Adipogenesis Assay

The 3T3-L1 pre-adipocyte differentiation model is commonly used to assess the anti-adipogenic potential of compounds like this compound.[8][18][19]

Signaling Pathways in Metabolic Regulation

This compound's metabolic effects are mediated, in part, through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[20] Activated AMPK phosphorylates downstream targets to inhibit anabolic pathways like lipogenesis and promote catabolic pathways such as glucose uptake and fatty acid oxidation. This compound has also been identified as a selective antagonist of Liver X Receptor β (LXRβ), which plays a role in lipid metabolism and inflammation.[21][22]

References

- 1. Determination of Sophorabioside in Rat Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound attenuates autoimmune-mediated liver injury through the regulation of oxidative stress and the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibited Glioblastoma Cell Progression Through Activated AMP-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-osteoporosis mechanism of resistance exercise in ovariectomized rats based on transcriptome analysis: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory mode of isoflavone glycoside this compound by inhibition of interleukin-6 and cyclooxygenase-2 in inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Prevention of Osteoporosis in the Ovariectomized Rat by Oral Administration of a Nutraceutical Combination That Stimulates Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiosteoporotic activity of icariin in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-osteoporosis Effect of Fisetin against Ovariectomy Induced Osteoporosis in Rats: In silico, in vitro and in vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a genistein glycoside from Fructus Sophorae, promotes hair growth via activation of M4 muscarinic AChR in dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 16. researchgate.net [researchgate.net]

- 17. Hepatoprotective Effects of this compound against Fructose-Induced Liver Injury via Regulating Lipid Metabolism, Oxidation, and Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sophoridine Counteracts Obesity via Src-Mediated Inhibition of VEGFR Expression and PI3K/AKT Phosphorylation [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. This compound is a selective LXRβ antagonist with potent therapeutic effects on hepatic steatosis of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. LXRα/β Antagonism Protects against Lipid Accumulation in the Liver but Increases Plasma Cholesterol in Rhesus Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

Sophoricoside: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoricoside, an isoflavone glycoside primarily isolated from Sophora japonica L., has garnered significant attention in biomedical research for its diverse pharmacological activities.[1][2] In vitro studies have been instrumental in elucidating the molecular mechanisms underpinning its therapeutic potential. This technical guide provides a comprehensive overview of the core in vitro mechanisms of action of this compound, with a focus on its impact on key signaling pathways and cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors.

Core Mechanisms of Action: A Synopsis

In vitro evidence demonstrates that this compound exerts its effects through the modulation of several critical signaling pathways, leading to a range of cellular responses including anti-inflammatory, anti-apoptotic, and regulatory effects on cellular differentiation processes.

Anti-Inflammatory Effects

This compound has been shown to possess potent anti-inflammatory properties in various in vitro models. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][3]

Modulation of the NF-κB Signaling Pathway

This compound treatment has been observed to suppress the activation of the NF-κB pathway in hepatocytes and B cells.[1][3] In lipopolysaccharide (LPS)-stimulated AML12 hepatocytes, this compound significantly reduced the phosphorylation of the p65 subunit of NF-κB and inhibited its nuclear translocation.[1] This inhibitory action leads to a downstream reduction in the expression of pro-inflammatory cytokines.[1] Similarly, in B cells, this compound was found to inhibit the phosphorylation and degradation of IκBα/β, which are inhibitory proteins that sequester NF-κB in the cytoplasm, thereby preventing the nuclear translocation of p65.[3]

Quantitative Data: Anti-Inflammatory Effects

| Cell Line | Stimulant | This compound Concentration | Effect | Reference |

| AML12 Hepatocytes | LPS (1,000 ng/ml) | 50 µM, 100 µM | Suppressed the upregulation of p-p65 NF-κB protein expression. | [1] |

| B cells | - | - | Inhibited phosphorylation and degradation of IκBα/β and nuclear translocation of NF-κB p65. | [3] |

| Human Mast Cells (HMC-1) | PMACI | 50 µM | Inhibited histamine release by 30.24%. | [2] |

| Human Mast Cells (HMC-1) | PMACI | 1-50 µM | Inhibited the production of TNF-α, IL-6, and IL-8. | [2] |

Regulation of Cellular Metabolism and Survival

This compound has been shown to influence cellular metabolism and survival pathways, primarily through the activation of AMP-activated protein kinase (AMPK) and modulation of the PI3K/AKT pathway.

Activation of the AMPK/mTORC1 Signaling Pathway

In neonatal rat cardiomyocytes (NRCMs), this compound was found to activate AMPK, a key cellular energy sensor.[4] This activation was associated with the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a critical regulator of cell growth and autophagy.[4] The activation of AMPK by this compound was shown to be crucial for its protective effects against cardiac hypertrophy.[4] Furthermore, in HepG2 cells, this compound increased the phosphorylation of both AMPK and its downstream target, acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis.[5]

Inhibition of Apoptosis via PI3K/AKT Signaling

In a model of Crohn's disease-like colitis using in vitro colonic organoids, this compound was demonstrated to reduce intestinal epithelial cell (IEC) apoptosis induced by TNF-α.[6] This anti-apoptotic effect was mediated through the inhibition of the PI3K/AKT signaling pathway, highlighting its role in protecting the intestinal barrier.[6]

Quantitative Data: Metabolism and Survival

| Cell Line | Treatment | This compound Concentration | Effect | Reference |

| Neonatal Rat Cardiomyocytes (NRCMs) | Phenylephrine (PE) | 10 µM, 50 µM | Increased AMPK phosphorylation. | [1][4] |

| HepG2 | Oleic Acid | 10 µM | Increased phosphorylation of AMPK and ACC. | [5] |

| Colonic Organoids | TNF-α | - | Reduced intestinal epithelial cell apoptosis. | [6] |

Effects on Cellular Differentiation

This compound has been investigated for its role in regulating the differentiation of various cell types, including osteoclasts and adipocytes.

Inhibition of Osteoclastogenesis

Extracts from Sophora japonica, containing this compound, have been shown to inhibit receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclast differentiation in mouse bone marrow cells.[7][8] This inhibition is mediated by the suppression of the NF-κB and NFATc1 pathways, which are critical for osteoclast formation and function.[7][8]

Inhibition of Adipogenesis

In 3T3-L1 pre-adipocytes, an extract from Sophora japonica fruit demonstrated an inhibitory effect on adipogenesis.[9] This was evidenced by a reduction in lipid droplet formation and was associated with the activation of the AMPK signaling pathway.[9]

Experimental Protocols

Western Blot Analysis for Protein Phosphorylation (e.g., p-p65 NF-κB, p-AMPK)

-

Cell Culture and Treatment: Plate cells (e.g., AML12 hepatocytes, NRCMs) at an appropriate density and culture until they reach desired confluency. Treat the cells with this compound at various concentrations (e.g., 50 µM, 100 µM) for a specified duration (e.g., 24 hours) with or without a stimulant (e.g., LPS).[1][4]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total proteins of interest (e.g., anti-p-p65 NF-κB, anti-total p65 NF-κB, anti-p-AMPK, anti-total AMPK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Annexin V/PI Apoptosis Assay by Flow Cytometry

-

Cell Culture and Treatment: Culture cells (e.g., colonic organoids) and induce apoptosis with a stimulant (e.g., TNF-α) in the presence or absence of this compound.[6]

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

TRAP (Tartrate-Resistant Acid Phosphatase) Staining for Osteoclasts

-

Cell Culture: Culture bone marrow-derived macrophages (BMMs) with M-CSF and RANKL to induce osteoclast differentiation, with or without Sophora japonica extract.[7][8]

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Staining: Incubate the fixed cells with a TRAP staining solution containing naphthol AS-MX phosphate and fast red violet LB salt in a tartrate-containing buffer.

-

Microscopy: Visualize and count the TRAP-positive multinucleated cells (osteoclasts) under a light microscope.

Oil Red O Staining for Adipocytes

-

Cell Culture: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes in the presence or absence of Sophora japonica extract.[9]

-

Fixation: Fix the cells with 10% formalin.

-

Staining: Wash the cells with 60% isopropanol and then stain with a working solution of Oil Red O.

-

Microscopy and Quantification: Visualize the lipid droplets under a microscope. For quantification, elute the stain with isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).

Conclusion

The in vitro studies summarized in this technical guide provide a solid foundation for understanding the molecular mechanisms of this compound. Its ability to modulate key signaling pathways such as NF-κB and AMPK underscores its potential as a therapeutic agent for a variety of diseases, including inflammatory conditions, metabolic disorders, and diseases characterized by excessive apoptosis or cellular differentiation. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this promising natural compound.

References

- 1. This compound ameliorates cardiac hypertrophy by activating AMPK/mTORC1-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ameliorative Effect of this compound on Mast Cell-Mediated Allergic Inflammation in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Sophoricoside: A Technical Whitepaper on its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoricoside, an isoflavone glycoside primarily isolated from Sophora japonica, has garnered significant attention within the scientific community for its diverse pharmacological effects. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, with a focus on its anti-inflammatory, anti-allergic, anti-cancer, anti-osteoporotic, and antioxidant properties. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating the underlying molecular mechanisms through signaling pathway diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

This compound (Genistein-4'-O-β-D-glucoside) is a prominent isoflavone found in the fruits and flowers of Sophora japonica L., a plant with a long history of use in traditional medicine.[1][2] Structurally, it is a glycoside of genistein.[3] Accumulating evidence from in vitro and in vivo studies has demonstrated that this compound possesses a broad spectrum of biological activities, positioning it as a promising candidate for the development of treatments for a variety of pathologies, including inflammatory disorders, allergic reactions, cancer, and metabolic diseases.[2][4] This whitepaper will delve into the core biological activities of this compound, elucidating its mechanisms of action and providing practical experimental details for its study.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways and mediators. Its primary mechanisms include the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokine production through the NF-κB signaling pathway.[5][6]

Quantitative Data: Anti-inflammatory Activity

| Parameter | Value | Model System | Reference |

| COX-2 Inhibition (IC50) | 3.3 µM | In vitro enzyme assay | [5] |

| 4.4 µM | In vitro enzyme assay | [6][7] | |

| IL-6 Bioactivity Inhibition (IC50) | 6.1 µM | In vitro bioassay | [6][7] |

| Carrageenan-induced Paw Edema | Significant reduction | Mice; >100 mg/kg (oral) | [5] |

| Significant reduction | Mice; >10 mg/kg (intravenous) | [5] | |

| TNF-α, IL-6, IL-8 Secretion | Inhibition | PMACI-stimulated HMC-1 cells | [8] |

| NF-κB Activation | Inhibition | PMACI-stimulated HMC-1 cells | [8] |

| Caspase-1 Activation | Inhibition | PMACI-stimulated HMC-1 cells | [8] |

Signaling Pathway: NF-κB Inhibition

This compound exerts its anti-inflammatory effects in mast cells by inhibiting the activation of the NF-κB pathway. Upon stimulation by agents like Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187 (PMACI), this compound prevents the translocation of the NF-κB p65 subunit into the nucleus. This, in turn, suppresses the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[8]

Experimental Protocol: In Vitro NF-κB Activation Assay in HMC-1 Cells

-

Cell Culture: Culture Human Mast Cells (HMC-1) in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

This compound Treatment: Seed HMC-1 cells in a 6-well plate. Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with Phorbol 12-myristate 13-acetate (PMA) (50 nM) and calcium ionophore A23187 (1 µM) (PMACI) for 2 hours.

-

Nuclear Extraction: Harvest the cells and isolate nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol.

-

Western Blot Analysis:

-

Separate the nuclear proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

-

Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensity to determine the levels of nuclear NF-κB p65.

Anti-allergic Activity

This compound demonstrates significant anti-allergic properties by inhibiting mast cell degranulation and the release of allergic mediators, as well as by modulating T-cell responses.

Quantitative Data: Anti-allergic Activity

| Parameter | Effect | Model System | Reference |

| Histamine Release | Inhibition | Stimulated HMC-1 cells | [8] |

| Compound 48/80-induced Scratching | Reduction | Mice | [8] |

| Histamine-induced Scratching | Reduction | Mice | [8] |

| DNCB-induced Atopic Dermatitis | Reduction | Mice | [8] |

| Serum IgE Levels | Reduction | DNCB-induced atopic dermatitis mice | [8] |

| Passive Cutaneous Anaphylaxis | Dye intensity decreased by 90.9 ± 1.0 % | IgE-antigen reaction in mice (30 mg/kg) | |

| Ear Swelling | Reduced from 16.5 ± 1.9 μm to 9.4 ± 0.8 μm | IgE-antigen reaction in mice (30 mg/kg) | |

| CD4+ T cell Differentiation (Th1, Th2, Th17) | Decreased | In vitro and in ovalbumin-induced mice | [9] |

Experimental Workflow: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This model is used to evaluate the efficacy of this compound in an in vivo model of allergic asthma.

Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) in Mice

-

Sensitization: Inject mice intradermally in the ear pinna with anti-dinitrophenyl (DNP) IgE antibody.

-

This compound Administration: After 24 hours, administer this compound orally or intraperitoneally.

-

Antigen Challenge: After 1 hour, intravenously inject a mixture of DNP-human serum albumin (HSA) and Evans blue dye.

-

Evaluation: After 30 minutes, sacrifice the mice and dissect the ear tissues.

-

Dye Extraction: Extract the Evans blue dye from the ear tissue using formamide.

-

Quantification: Measure the absorbance of the extracted dye at 620 nm to quantify vascular permeability.

Anti-cancer Activity

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, with a notable mechanism involving the activation of AMP-activated protein kinase (AMPK).

Quantitative Data: Anti-cancer Activity

| Parameter | Effect | Model System | Reference |

| Cell Proliferation | Suppression | U251 glioblastoma cells (in vitro) | [10] |

| Cell Metastasis | Suppression | U251 glioblastoma cells (in vitro) | [10] |

| Tumorigenicity | Inhibition | U251 subcutaneous xenograft in vivo | [10] |

| AMPK Activation | Increased phosphorylation | U251 glioblastoma cells | [10] |

Signaling Pathway: AMPK Activation in Glioblastoma Cells

In glioblastoma cells, this compound activates AMPK, a key regulator of cellular energy homeostasis. Activated AMPK can inhibit cell growth and proliferation by phosphorylating and inactivating downstream targets involved in anabolic processes. The anti-tumor effects of this compound in these cells are abolished by an AMPK inhibitor, confirming the central role of this pathway.[10]

Experimental Protocol: Cell Viability Assay (MTT)

-

Cell Seeding: Seed U251 glioblastoma cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Anti-osteoporotic Activity

This compound has shown promise in preventing bone loss, particularly in models of postmenopausal osteoporosis. Its mechanism involves promoting osteoblast function and inhibiting osteoclast-mediated bone resorption.[11][12]

Quantitative Data: Anti-osteoporotic Activity

| Parameter | Effect | Model System | Reference |

| Bone Hardness | Regained to normal levels | Ovariectomized (OVX) rats (30 mg/kg) | [11] |

| Serum Alkaline Phosphatase (ALP) | Increased | OVX rats (15 and 30 mg/kg) | [11] |

| Serum Osteocalcin (OC) | Increased significantly | OVX rats (30 mg/kg) | [11] |

| Serum Acid Phosphatase (ACP) | Decreased | OVX rats (15 and 30 mg/kg) | [11][13] |

Experimental Workflow: Ovariectomized (OVX) Rat Model of Osteoporosis

This model mimics postmenopausal bone loss and is used to assess the efficacy of anti-osteoporotic agents.

Antioxidant and Metabolic Effects

This compound also exhibits antioxidant properties and beneficially modulates lipid and glucose metabolism.

Quantitative Data: Antioxidant and Metabolic Effects

| Parameter | Effect | Model System | Reference |

| Lipid Accumulation | Dose-dependent inhibition (1-10 µM) | Oleic acid-induced HepG2 cells | [14] |

| Glucose Uptake | Increased | C2C12 myotubes | [14] |

| α-glucosidase and α-amylase | Inhibition | In vitro enzyme assays | [14] |

| Postprandial Hyperglycemia | Lowered | Starch-loaded C57BL6/J mice | [14] |

| Oxidative Stress in AIH | Reduced hepatic malondialdehyde, increased total antioxidant capacity and glutathione peroxidase | Mouse model of autoimmune hepatitis | [15] |

Experimental Protocol: Lipid Accumulation Assay in HepG2 Cells

-

Cell Culture: Culture HepG2 cells in DMEM with 10% FBS.

-

Induction of Lipid Accumulation: Treat cells with oleic acid (100 nM) for 24 hours to induce lipid accumulation.

-

This compound Treatment: Co-treat the cells with various concentrations of this compound (1-10 µM) and oleic acid.

-

Oil Red O Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with Oil Red O solution to visualize lipid droplets.

-

-

Quantification:

-

Elute the Oil Red O stain from the cells using isopropanol.

-

Measure the absorbance of the eluate at 510 nm.

-

-

Data Analysis: Compare the absorbance of this compound-treated cells to the oleic acid-only treated cells.

Conclusion

This compound is a promising natural isoflavone with a wide array of biological activities that are of significant therapeutic interest. Its well-documented anti-inflammatory, anti-allergic, anti-cancer, anti-osteoporotic, and metabolic regulatory effects are underpinned by its ability to modulate key signaling pathways such as NF-κB and AMPK. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of human diseases. Future studies should focus on its pharmacokinetic and pharmacodynamic properties in humans, as well as on optimizing its delivery and formulation for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Ameliorative Effect of this compound on Mast Cell-Mediated Allergic Inflammation in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound from Styphnolobium japonicum improves experimental atopic dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound from Sophora japonica ameliorates allergic asthma by preventing mast cell activation and CD4+ T cell differentiation in ovalbumin-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound isolated from Sophora japonica ameliorates contact dermatitis by inhibiting NF-κB signaling in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory action of legume isoflavonoid this compound through inhibition on cyclooxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]

- 15. researchgate.net [researchgate.net]

Sophoricoside: A Historical and Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Sophoricoside, an isoflavone glycoside, has been a subject of scientific inquiry for decades, transitioning from a novel natural product to a molecule of significant interest in modern drug discovery. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailing its initial isolation and characterization. It further presents a compilation of its physicochemical properties and outlines both historical and contemporary experimental protocols for its extraction, purification, and analysis. The guide also explores the evolution of our understanding of its biological activities and associated signaling pathways, offering valuable insights for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The discovery of this compound is credited to the Hungarian chemists Géza Zemplén and Rezső Bognár. While the specific seminal publication remains elusive in readily available digital archives, their extensive work on the chemical constituents of Sophora japonica (now classified as Styphnolobium japonicum) throughout the 1940s laid the foundation for the isolation of numerous glycosides. It is widely cited that their research in this period led to the first isolation and characterization of this compound.

The scientific milieu of the mid-20th century was characterized by a burgeoning interest in the chemical components of medicinal plants. This era saw the systematic investigation of natural sources for novel compounds with potential therapeutic applications. The work of Zemplén and Bognár on Sophora japonica, a plant with a long history of use in traditional Chinese medicine, was emblematic of this trend. Their research was driven by the desire to identify the active principles responsible for the plant's reputed medicinal properties. The initial focus was on the rich flavonoid and isoflavonoid content of the plant's fruits and flowers.

Early research on this compound was primarily focused on its basic chemical characterization, including the determination of its molecular structure as a glycoside of the isoflavone genistein. The prevailing analytical techniques of the time, such as classical degradation methods, melting point determination, and elemental analysis, were instrumental in elucidating its chemical identity.

Physicochemical Properties

This compound is a pale yellow solid.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀O₁₀ | [1] |

| Molar Mass | 432.38 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| CAS Number | 152-95-4 | [1] |

| IUPAC Name | 5,7-Dihydroxy-3-(4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4H-1-benzopyran-4-one | [1] |

Experimental Protocols

Historical Isolation and Characterization Methods (Circa 1940s-1950s)

Experimental Workflow: Historical Isolation of this compound

Caption: Historical workflow for this compound isolation.

Methodology:

-

Extraction: The dried and powdered fruits of Sophora japonica were typically extracted with a hot polar solvent, such as ethanol or methanol, to solubilize the glycosides.

-

Concentration and Precipitation: The resulting extract was concentrated under reduced pressure. The concentrated syrup was then treated with a less polar solvent, like diethyl ether, or diluted with water to precipitate the crude glycoside mixture.

-

Fractional Crystallization: The crude mixture was subjected to repeated fractional crystallization from solvents like aqueous ethanol. This painstaking process relied on the differential solubility of the various glycosides present in the extract to achieve separation.

-

Characterization: The purified crystals of this compound were then characterized by:

-

Melting Point Determination: A key indicator of purity.

-

Elemental Analysis: To determine the empirical formula.

-

Acid Hydrolysis: Cleavage of the glycosidic bond to yield the aglycone (genistein) and the sugar moiety (glucose), which were then identified separately.

-

Modern Isolation and Quantification Methods

Contemporary methods for the isolation and quantification of this compound are significantly more efficient and precise, relying on advanced chromatographic and spectroscopic techniques.

Experimental Workflow: Modern Isolation and Quantification

Caption: Modern workflow for this compound isolation and quantification.

Methodology:

-

Extraction: Modern techniques such as ultrasonic or microwave-assisted extraction are often employed to enhance efficiency and reduce solvent consumption. A common solvent system is aqueous ethanol (e.g., 70%).[2]

-

Purification:

-

Column Chromatography: The crude extract is typically subjected to column chromatography over stationary phases like macroporous resins or silica gel for initial purification.

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative HPLC is the method of choice.

-

-

Quantification:

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a standard method for the quantitative analysis of this compound in plant extracts and biological samples.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and specificity, allowing for accurate quantification even in complex matrices.

-

Biological Activities and Signaling Pathways

The understanding of this compound's biological effects has evolved significantly since its discovery. Early studies focused on its potential estrogenic activity, given its structural similarity to other isoflavones. More recent research has unveiled a broader spectrum of pharmacological properties.

Key Reported Biological Activities:

-

Anti-inflammatory Effects: this compound has been shown to exert anti-inflammatory effects in various models.[3]

-

Anti-cancer Activity: Research suggests that this compound may have potential anti-cancer properties.

-

Anti-osteoporotic Activity: Studies have indicated that this compound may help in preventing bone loss.[4][5]

-

Immunomodulatory Effects: this compound has been reported to modulate the immune system.

Signaling Pathways:

The molecular mechanisms underlying the biological activities of this compound are an active area of investigation. Some of the signaling pathways that have been reported to be modulated by this compound are depicted below.

Signaling Pathway: NF-κB Inhibition

Caption: this compound's inhibition of the NF-κB pathway.

Recent studies have shown that this compound can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. It has been observed to inhibit the degradation of IκB and the subsequent nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Conclusion and Future Directions

From its discovery in the mid-20th century to its current status as a promising bioactive molecule, this compound has been the subject of continuous scientific exploration. The journey from its isolation using classical chemical methods to its analysis with sophisticated modern techniques highlights the significant advancements in natural product chemistry. While a substantial body of research has elucidated its various pharmacological activities, further investigations are warranted to fully understand its mechanisms of action and to explore its therapeutic potential in a clinical setting. Future research should focus on preclinical and clinical studies to validate its efficacy and safety for various health applications, as well as on the development of efficient and sustainable methods for its production.

References

Sophoricoside: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and relevant signaling pathways of Sophoricoside, a natural isoflavone glycoside of significant interest to the pharmaceutical and research communities. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound, derived primarily from Sophora japonica (L.) Schott, is a compound with promising therapeutic potential.[1][2] Its fundamental physicochemical characteristics are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 152-95-4 | [3][4] |

| Molecular Formula | C₂₁H₂₀O₁₀ | [1][3][4][5] |

| Molecular Weight | 432.38 g/mol (also cited as 432.4 g/mol ) | [1][3][4][6] |

| Appearance | Pale yellow to off-white crystalline powder | [1][5][7] |

| Melting Point | 237-238 °C (also cited as 298°C) | [4][5] |

| Density | 1.83 g/cm³ (also cited as ~1.36 g/cm³) | [4][5] |

| Solubility | Soluble in DMSO, pyridine, water, ethanol, and methanol.[5][6][8] Insoluble in water and ethanol according to another source.[6] | [5][6][8] |

| Storage | Store at 2-8 °C under inert gas (nitrogen or Argon).[4][7] Powder can be stored at -20°C for 3 years.[9] | [4][7][9] |

| Synonyms | Genistein-4'-O-glucoside, Sophoroside, (S)-Sophoricoside, Sophoraflavanone G, this compound F, Isogenistin, Genistein this compound | [3][4][5] |

Experimental Protocols

Extraction and Isolation from Sophora japonica

Several methods are employed for the extraction of this compound from its natural source.

Method 1: Solvent Extraction

-

Principle: This method leverages the solubility of this compound in specific solvents to separate it from the plant matrix.

-

Protocol:

-

The dried and powdered fruit of Sophora japonica is subjected to extraction with an alkaline solution, which enhances the leaching of flavonoid ingredients. The addition of borax can protect the phenolic hydroxyl groups from oxidation under these alkaline conditions.[10]

-

The crude extract is then typically washed with solvents like acetone and ethyl acetate to remove oil-soluble impurities and other flavonoids.[10]

-

Further purification can be achieved through recrystallization from hot ethanol, utilizing the differential solubility of this compound in cold versus hot ethanol to obtain a highly purified product.[10]

-

Method 2: Advanced Extraction Techniques

-

Principle: Modern techniques can improve extraction efficiency and yield.

-

Protocols: Methods such as supercritical fluid extraction and microwave-assisted extraction have also been utilized.[5]

Purification Techniques

Method 1: Macroporous Resin Column Chromatography followed by High-Speed Counter-Current Chromatography (HSCCC)

-

Principle: This combined approach first enriches the target compounds using a macroporous resin and then separates them with high resolution using HSCCC.

-

Protocol:

-

Crude extracts from the pericarps of Sophora japonica are first passed through a D-101 macroporous resin column for preliminary separation.[11]

-

The resulting fractions are then subjected to HSCCC. For instance, a two-phase solvent system of n-butanol-acetic acid (1%) (5:5, v/v) can be used to isolate specific glycosides.[11]

-

Another solvent system, ethyl acetate-n-butanol-acetic acid (1%) (5:0.8:5, v/v), can be employed to separate other flavonoid compounds, including this compound.[11] Purity is typically assessed by HPLC.[11]

-

Method 2: One-Step High-Speed Counter-Current Chromatography (HSCCC)

-

Principle: A streamlined HSCCC method for the simultaneous separation of multiple flavonoids.

-

Protocol:

-

A two-elution solvent system is designed, often with the assistance of computational models like COSMO-RS.[12]

-

The first elution can be performed with the lower phase of ethyl acetate-n-butanol-water (5:1:5, v/v).[12]

-

The second elution can utilize the same solvent system with the addition of a modifier, such as 4.0 mmol L-1 of NH3·H2O, to elute the remaining compounds.[12] This method has been successfully used to isolate this compound with a purity of 98.3%.[12]

-

In Vitro Anti-Inflammatory Activity Assessment

-

Principle: To evaluate the effect of this compound on inflammatory responses in cell-based models.

-

Protocol (Human Mast Cells):

-

Human mast cells (HMC-1) are stimulated with phorbol 12-myristate 13-acetate plus calcium ionophore A23187 (PMACI) to induce the release of inflammatory mediators.[9]

-

Cells are pre-treated with varying concentrations of this compound (e.g., 50 μM) before stimulation.[9]

-

The release of histamine and the production of cytokines such as TNF-α, IL-6, and IL-8 are measured to quantify the anti-inflammatory effect.[9]

-

The nuclear translocation of NF-κB p65 and the activity of caspase-1 can also be assessed to investigate the underlying mechanism.[9]

-

In Vivo Anti-Inflammatory and Immunomodulatory Studies

-

Principle: To assess the therapeutic potential of this compound in animal models of inflammatory diseases.

-

Protocol (Contact Dermatitis in Mice):

-

Acute and chronic contact dermatitis is induced in mice using 2,4-dinitrochlorobenzene.[13]

-

This compound is administered at varying dosages (e.g., 3 and 10 mg/kg) to the mice.[13]

-

The amelioration of dermatitis symptoms is evaluated.[13]

-

Cellular and signaling targets are investigated by analyzing the function of B cells, T cells, macrophages, and dendritic cells, as well as the phosphorylation and degradation of IκBα/β and the nuclear translocation of NF-κB p65 in these cell types.[13]

-

-

Protocol (Autoimmune Hepatitis in Mice):

-

An autoimmune hepatitis (AIH) model is established in mice.[14]

-

This compound is administered (e.g., 30 mg/kg, intraperitoneal injection) to the AIH mice.[14]

-

The protective role of this compound is evaluated by assessing liver injury, oxidative stress markers (MDA, ROS, T-AOC, GSH-Px), and the activation of the NF-κB signaling pathway in hepatocytes.[14]

-

In Vivo Anti-Osteoporosis Activity Assessment

-

Principle: To evaluate the effect of this compound on bone health in an animal model of osteoporosis.

-

Protocol (Ovariectomized Rats):

-

Ovariectomized (OVX) rats are used as a model for postmenopausal osteoporosis.[15]

-

This compound is orally administered at different doses (e.g., 15 mg/kg and 30 mg/kg) for a period of 45 days.[15]

-

The anti-osteoporotic effect is assessed by measuring bone mechanical hardness and serum biochemical markers of bone turnover, such as alkaline phosphatase (ALP), osteocalcin (OC), and acid phosphatase (ACP).[15]

-

Histopathological examination of the femur is conducted to observe changes in bone microarchitecture.[15]

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[13][14] It achieves this by inhibiting the phosphorylation and degradation of IκBα/β, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[13] This leads to a downstream reduction in the expression of pro-inflammatory cytokines.[14]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

AMPK/mTORC1 Signaling Pathway

This compound has been demonstrated to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and autophagy.[16] Activation of AMPK by this compound leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling.[16] This has been shown to be beneficial in ameliorating cardiac hypertrophy.[16]

Caption: Activation of AMPK and inhibition of mTORC1 by this compound.

Wnt/β-catenin Signaling Pathway

Recent research suggests that this compound can activate the Wnt/β-catenin signaling pathway, which is implicated in hair growth.[17] This activation is proposed to be mediated through the M4 muscarinic acetylcholine receptor (mAChR).[17]

Caption: this compound-mediated activation of Wnt/β-catenin signaling.

Conclusion

This compound is a multifaceted natural compound with a well-defined physicochemical profile and a range of biological activities supported by in vitro and in vivo studies. Its ability to modulate key signaling pathways, such as NF-κB and AMPK/mTORC1, underscores its therapeutic potential in inflammatory diseases, metabolic disorders, and beyond. This guide provides a foundational resource for researchers to further explore and harness the properties of this compound in drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 152-95-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C21H20O10 | CID 5321398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Protheragen [protheragen.ai]

- 5. This compound 152-95-4 Sophora Japonica Extract BP EP USP CAS 152-95-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. selleckchem.com [selleckchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound - Xi'an SR Bio-Engineering Co.,Ltd [plantextractssr.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CN102532216A - Method for extracting this compound from sophora fruits - Google Patents [patents.google.com]

- 11. Preparative isolation and purification of flavone compounds from sophora japonica L. by high-speed counter-current chromatography combined with macroporous resin column separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sid.ir [sid.ir]

- 13. This compound isolated from Sophora japonica ameliorates contact dermatitis by inhibiting NF-κB signaling in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound attenuates autoimmune-mediated liver injury through the regulation of oxidative stress and the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation of Antiosteoporotic Compounds from Seeds of Sophora japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound ameliorates cardiac hypertrophy by activating AMPK/mTORC1-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, a genistein glycoside from Fructus Sophorae, promotes hair growth via activation of M4 muscarinic AChR in dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Sophoricoside: A Technical Guide to its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoricoside, an isoflavone glycoside predominantly isolated from Sophora japonica L., has a rich history in traditional medicine and is now a subject of intense scientific scrutiny for its diverse pharmacological activities. This technical guide provides an in-depth overview of this compound, focusing on its traditional applications, mechanisms of action, and potential therapeutic benefits. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction: From Traditional Herb to Modern Therapeutic Agent

This compound is a key bioactive constituent of the dried fruits of Sophora japonica, a plant long used in traditional Chinese medicine to treat a variety of ailments, including bleeding disorders, bruises, and cardiovascular diseases.[1][2] Modern phytochemical research has identified this compound as an isoflavone glycoside with a range of pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and immunomodulatory effects.[2][3][4] Its potential in managing metabolic disorders such as diabetes and obesity is also an emerging area of interest. This guide will delve into the scientific evidence supporting these activities, with a focus on the molecular mechanisms and quantitative data that are crucial for drug development and further research.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Bioactivity of this compound

| Assay Type | Target | Cell Line/System | IC50 Value | Reference |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | N/A (Enzyme Assay) | 3.3 µM | [5] |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | N/A (Enzyme Assay) | 4.4 µM | [6] |

| Anti-inflammatory | Interleukin-6 (IL-6) Bioactivity | N/A | 6.1 µM | [6] |

| Anti-platelet | Arachidonic Acid-induced Aggregation | Platelets | >300 µM | [7] |

| Anti-platelet | U46619-induced Aggregation | Platelets | >300 µM | [7] |

| Cytotoxicity | Renal Cell Carcinoma (786-O) | 786-O | No significant cytotoxicity | [8] |

| Cytotoxicity | Renal Cell Carcinoma (OS-RC-2) | OS-RC-2 | No significant cytotoxicity | [8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage | Route of Administration | Key Findings | Reference |